Golgicide A
Description
This compound plays a crucial role in regulating secretory traffic and membrane transport within the Golgi apparatus of eukaryotic cells . It has been extensively studied for its ability to inhibit the function of Golgi BFA resistance factor 1, leading to the disassembly of the Golgi and trans-Golgi network .
Properties
IUPAC Name |
(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZHEQOUHLZCOX-FTLRAWMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893485 | |
| Record name | Golgicide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139889-93-2 | |
| Record name | Golgicide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| <sup>1</sup>H | 8.78 | d | J = 1.5 |
| <sup>1</sup>H | 8.62 | dd | J = 1.2, 3.8 |
| <sup>1</sup>H | 6.63 | m | - |
| <sup>13</sup>C | 147.7 | - | - |
| <sup>13</sup>C | 55.6 | - | - |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Value |
|---|---|
| Molecular formula | C<sub>17</sub>H<sub>14</sub>F<sub>2</sub>N<sub>2</sub> |
| Molecular weight | 284.3 g/mol |
| MS (m/z) | 285.19 [M + 1]<sup>+</sup> |
The <sup>1</sup>H NMR spectrum (600 MHz, CDCl<sub>3</sub>) revealed characteristic aromatic proton signals and olefinic resonances, consistent with the flavanone scaffold. <sup>13</sup>C NMR (150 MHz, CDCl<sub>3</sub>) confirmed the presence of methoxy, fluorinated, and heterocyclic carbons.
Solubility and Stock Solution Preparation
Table 3: Solubility Profile
| Solvent | Concentration | Conditions |
|---|---|---|
| DMSO | >13 mg/mL | Room temperature |
| Ethanol | ≥2.27 mg/mL | With ultrasonic agitation |
| Water | Insoluble | - |
For biological assays, stock solutions are typically prepared in DMSO at concentrations ≥10 mM. To achieve higher solubility:
-
Warm the DMSO solution at 37°C for 10 minutes.
-
Apply brief ultrasonic agitation to ensure complete dissolution.
Aliquots should be stored at -20°C to maintain stability over several months.
Biological Validation of Synthesized Material
The resynthesized GCA exhibited identical activity to the original ChemDiv sample in multiple assays:
-
GBF1 inhibition : Complete dispersal of Golgi markers (giantin, GM130) within 30 minutes of treatment.
-
COPI dissociation : Rapid redistribution of COPI vesicles from Golgi membranes.
-
Antiviral effects : Reduced hepatitis C virus (HCV) RNA replication and altered NS5A protein localization.
Dose-response experiments confirmed reversible inhibition, with full Golgi recovery observed within 4 hours of GCA washout .
Chemical Reactions Analysis
Golgicide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Golgicide A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of Golgi BFA resistance factor 1 and its role in vesicular transport.
Mechanism of Action
Golgicide A exerts its effects by inhibiting the function of Golgi BFA resistance factor 1, a guanine nucleotide exchange factor that activates ADP ribosylation factor 1. This inhibition leads to the rapid dissociation of the coat protein complex I vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . The molecular targets and pathways involved include the ADP ribosylation factor 1 cycle and the recruitment of adaptor and vesicle coat proteins .
Comparison with Similar Compounds
Golgicide A is unique in its high specificity and reversibility as an inhibitor of Golgi BFA resistance factor 1. Similar compounds include:
Brefeldin A: Another inhibitor of Golgi BFA resistance factor 1, but with different specificity and reversibility properties.
Monensin: An ionophore that disrupts Golgi function by altering ion gradients.
Nocodazole: A microtubule-disrupting agent that indirectly affects Golgi function by disrupting the cytoskeleton.
These compounds highlight the uniqueness of this compound in its specific targeting of Golgi BFA resistance factor 1 and its reversible inhibition properties.
Biological Activity
Golgicide A (GCA) is a potent, specific, and reversible inhibitor of the cis-Golgi Arf guanine nucleotide exchange factor (ArfGEF), GBF1. Discovered through high-throughput screening, GCA has been shown to play significant roles in cellular processes, particularly in the context of Golgi assembly and function. This compound has garnered attention for its ability to disrupt intracellular transport mechanisms, making it a valuable tool in cell biology research.
Inhibition of GBF1
GCA specifically inhibits GBF1, which is crucial for the activation of ADP-ribosylation factor 1 (Arf1). Arf1 is essential for regulating secretory traffic and membrane transport within the Golgi apparatus. When GBF1 is inhibited by GCA, it leads to:
- Dissociation of COPI Vesicle Coats : The inhibition results in the rapid dissociation of COPI vesicle coats from Golgi membranes, causing disassembly of the Golgi and trans-Golgi network (TGN) .
- Arrested Protein Secretion : The secretion of soluble and membrane-associated proteins is halted at the endoplasmic reticulum-Golgi intermediate compartment, while endocytosis and recycling processes remain unaffected .
- Impaired Toxin Trafficking : GCA effectively prevents the internalized shiga toxin from reaching the dispersed TGN, highlighting its role in inhibiting intracellular toxin transport .
Morphological Changes
The application of GCA induces significant morphological changes within the Golgi apparatus:
- Dispersal of Golgi Structure : Immunofluorescence studies have shown that GCA treatment leads to the dispersal of medial-Golgi markers, resembling effects caused by other known inhibitors like brefeldin A (BFA) .
- Reversibility : Notably, the effects of GCA are rapidly reversible; within 15 minutes after removal of the compound, Golgi structures begin to reassemble .
Efficacy Against Shiga Toxin
In a study assessing the protective effects of GCA against shiga toxin in Vero cells:
- IC50 Value : GCA exhibited an IC50 value of 3.3 μM against shiga toxin's effects on protein synthesis. At a concentration of 10 μM, Vero cells showed significant protection from toxin-induced damage .
Structure-Activity Relationship (SAR)
Research into GCA derivatives has revealed insights into its structure-activity relationship:
- Analog Studies : A collection of GCA analogs was synthesized to evaluate their efficacy against mosquito larvae. One specific enantiomer (GCA-2) was identified as responsible for unique biological activity. The study found that certain analogs displayed distinct behaviors between larval and adult mosquitoes, leading to complete mortality in tested species such as Aedes aegypti and Anopheles stephensi .
| Compound | Activity in Mosquito Larvae | Remarks |
|---|---|---|
| GCA | Minimal cytotoxicity | Effective against An. stephensi larvae |
| GCA-2 | High selectivity | Responsible for unique activity |
| GCA-8 | Statistically significant improvement | Over GCA-2 in larval assays |
Q & A
Q. Methodological Guidance
- Solubility : Dissolve in DMSO (>13 mg/mL) with brief heating (37°C) and sonication .
- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent precipitation .
- Working Concentrations : Use ≤0.1% DMSO in media to minimize solvent toxicity .
What controls are essential for interpreting this compound’s effects on secretory pathways?
Q. Methodological Guidance
- Positive Controls : BFA (1–5 μM) for Golgi dispersal .
- Negative Controls : Untreated cells and DMSO-only treatments.
- Rescue Experiments : Overexpress constitutively active Arf1 (Q71L mutant) to bypass GBF1 inhibition .
How does this compound affect retrograde trafficking, and how is this measured?
Advanced Research Question
GCA blocks retrograde Shiga toxin transport by dispersing COPI vesicles. Assays include:
- Fluorescent Toxin Uptake : Track Stx-B subunit conjugated to Alexa Fluor 594 in live cells .
- Pulse-Chase Experiments : Monitor toxin translocation to ER using cycloheximide chase .
What are the best practices for detecting off-target effects of this compound?
Q. Methodological Guidance
- Transcriptomics/Proteomics : Compare GCA-treated vs. untreated cells for dysregulated pathways .
- Phenotypic Screens : Assess mitochondrial integrity (JC-1 staining) and apoptosis (Annexin V) .
How to reconcile conflicting data on this compound’s impact on Arf1 activation?
Data Contradiction Analysis
Variability may stem from assay sensitivity. Recommendations:
- Direct vs. Indirect Measurements : Use GEF activity assays (e.g., recombinant GBF1 + Arf1) instead of cellular Arf1-GTP levels .
- Cell Synchronization : Arrest cells in G1 phase to minimize cell cycle-dependent Arf1 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
